molecular formula C18H25N3O3S B2820928 Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate CAS No. 1803591-57-2

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate

Cat. No.: B2820928
CAS No.: 1803591-57-2
M. Wt: 363.48
InChI Key: WLUBMKOKLNMDBV-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate is a sophisticated piperidine-based chemical building block designed for pharmaceutical research and development. Its molecular structure incorporates a piperidine ring, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds . The compound is protected by a tert-butoxycarbonyl (Boc) group, a standard strategy in organic synthesis that enhances stability and allows for selective deprotection under mild acidic conditions to reveal a reactive secondary amine for further functionalization . This makes the reagent an invaluable intermediate for constructing more complex molecules, particularly in the synthesis of potential protease inhibitors, receptor antagonists, and other therapeutic candidates. The presence of the (phenylformamido)methanethioyl moiety introduces a thioamide-like functional group, which can be critical for hydrogen bonding and metal coordination, potentially leading to compounds with enhanced binding affinity or novel mechanisms of action. Piperidine derivatives are fundamental structures in numerous pharmaceuticals, exemplified by their role in potent synthetic opioids like fentanyl and sufentanil , anti-Parkinsonian agents like Trihexyphenidyl (Artane), and local anesthetics like Bupivacaine (Marcaine) . Researchers can leverage this Boc-protected intermediate to explore structure-activity relationships (SAR) in drug discovery programs, develop covalent enzyme inhibitors, or create molecular scaffolds for chemical biology probes. As a List I Chemical analog, this product is strictly for lawful research and development purposes and is not intended for diagnostic, therapeutic, or human use. All handling and synthesis involving this material must comply with applicable local, state, and federal regulations .

Properties

IUPAC Name

tert-butyl 4-(benzoylcarbamothioylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)21-11-9-14(10-12-21)19-16(25)20-15(22)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBMKOKLNMDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylformamido group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylformamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other Boc-protected piperidine derivatives but differs in key substituents. Below is a comparative analysis:

Compound Key Substituents Functional Groups Biological Relevance
Target Compound Phenylformamido methanethioyl Thiourea, Boc, aromatic amide Potential kinase/protease inhibition
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate () Nitrobenzoyl, methylsulfonyl, thiazole Sulfonyl, nitro, carbamate CDK9 inhibitor candidate
tert-Butyl 4-[[(benzothiazol-2-ylidene)sulfonyl]amino]piperidine-1-carboxylate () Benzothiazolylidene, sulfonyl Sulfonamide, heterocycle Pan-Ras inhibitor
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate () Nitropyrimidinyl, dibenzylamino Aromatic amine, nitro Intermediate for nucleotide analogs
tert-Butyl 3-(methyl(7-((trimethylsilyl)ethynyl)pyrimidoindol-4-yl)amino)piperidine-1-carboxylate () Pyrimidoindole, trimethylsilyl ethynyl Alkyne, heterocycle Kinase inhibitor scaffold

Key Observations :

  • The phenylformamido group introduces an aromatic amide, contrasting with nitrobenzoyl () or pyrimidinyl () substituents, which may influence solubility or target affinity.
  • Boc protection is a common feature, ensuring synthetic versatility across all analogs .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~405 g/mol (estimated) 435 g/mol (reported) ~550 g/mol (estimated)
Polarity Moderate (Boc + thiourea) High (nitro + sulfonyl) Moderate (sulfonamide + Boc)
Stability Sensitive to oxidation (thiourea) Stable (sulfonyl) Stable (sulfonamide)

Notes:

  • The thiourea group in the target compound may confer lower thermal stability compared to sulfonamides or carbamates .
  • Polarity differences influence solubility in organic solvents (e.g., dichloromethane in vs. DMF in ) .

Biological Activity

Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H24N2O2S
  • Molecular Weight : 316.45 g/mol
  • CAS Number : 87120-72-7

The structure includes a piperidine ring, a tert-butyl group, and a phenylformamido moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with phenylformamide in the presence of a suitable coupling agent. The reaction conditions can include solvents such as pyridine or dichloromethane (DCM), and yields can reach up to 91% under optimized conditions .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine have shown effectiveness in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain piperidine derivatives could inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties that could be beneficial in cancer therapy .

The proposed mechanism of action for related compounds involves modulation of inflammatory pathways. By inhibiting key mediators such as NLRP3 inflammasome activation, these compounds may prevent pyroptosis, a form of programmed cell death associated with inflammation . This suggests potential applications in treating inflammatory diseases alongside cancer.

Case Studies

  • In Vitro Studies : A study conducted on structurally related piperidine derivatives showed that compounds could effectively reduce IL-1β levels by approximately 20% at concentrations of 10 µM. This indicates a promising direction for further research into the anti-inflammatory capabilities of this compound .
  • Pharmacological Screening : In pharmacological screenings, derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that specific modifications to the piperidine structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Data Summary Table

Property Value
Molecular FormulaC17H24N2O2S
Molecular Weight316.45 g/mol
CAS Number87120-72-7
Anticancer ActivityYes
IL-1β Inhibition~20% at 10 µM
Synthesis YieldUp to 91%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, activate the piperidine ring with tert-butyl chloroformate in dichloromethane using triethylamine as a base to form the Boc-protected intermediate . Next, introduce the thioamide group by reacting with phenylformamidine derivatives under controlled pH (7–8) to avoid side reactions like hydrolysis. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:2) . Optimize yield by adjusting solvent polarity (e.g., acetonitrile for better solubility) and temperature (25–40°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and thioamide NH signals (δ ~10–12 ppm) .
  • HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~420–430) .

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under argon at –20°C in amber vials. Avoid prolonged exposure to acidic/basic conditions to prevent Boc-group cleavage . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., hydrolysis of the thioamide bond) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the thioamide sulfur) prone to nucleophilic attack . Compare with experimental kinetic data (e.g., reaction rates with alkyl halides) to validate predictions. Solvent effects can be modeled using COSMO-RS .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength affecting ligand binding). Re-evaluate using:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) under varying pH .
  • X-ray Crystallography : Resolve ligand-enzyme interactions at atomic resolution (if crystals are obtainable) .
  • Control Experiments : Test against structurally similar analogs (e.g., tert-butyl 4-(carbamothioylamino)piperidine derivatives) to isolate functional group contributions .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : The Boc group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Assess in vivo using:

  • Microsomal Stability Assays : Compare half-life (t½) with non-Boc analogs .
  • Pharmacokinetic Profiling : Administer intravenously (5 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC and clearance rates .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s toxicity: How to reconcile in vitro vs. in vivo data?

  • Methodological Answer : In vitro cytotoxicity (e.g., IC50 in HepG2 cells) may not translate to in vivo toxicity due to metabolic detoxification. Conduct:

  • Metabolite Identification : Use liver microsomes + NADPH to identify detoxified products (e.g., glutathione adducts) .
  • Toxicogenomics : Profile hepatic CYP450 isoforms (e.g., CYP3A4) responsible for metabolite activation .

Key Recommendations

  • Synthetic Optimization : Prioritize DMF as a solvent for thioamide coupling to enhance yields .
  • Safety Protocols : Use fire-resistant lab coats and SCBA during scale-up synthesis due to flammable intermediates .
  • Data Reproducibility : Share raw NMR/HPLC files via open-access platforms to address variability in purity claims .

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